molecular formula C18H18N2O4 B239872 N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B239872
M. Wt: 326.3 g/mol
InChI Key: UCAPWHVSJLHKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BPAP, is a chemical compound that has gained significant attention in the field of neuroscience research. BPAP is a selective dopamine receptor agonist that has been found to have potential therapeutic benefits in the treatment of various neurological disorders.

Mechanism of Action

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a dopamine receptor agonist, specifically targeting the D3 receptor subtype. It binds to the receptor and activates the downstream signaling pathways, resulting in the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function, motivation, and mood.
Biochemical and Physiological Effects
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as improve motor coordination and locomotor activity. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to have antidepressant and anxiolytic effects, suggesting its potential use in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its selectivity for the D3 dopamine receptor subtype, which allows for more targeted research on the role of this receptor in various neurological disorders. However, one limitation of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been found to improve motor function in animal models of the disease. Another area of research is its potential use in the treatment of addiction, as dopamine signaling is involved in the reward pathway that underlies addiction. Additionally, further research is needed to better understand the long-term effects of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential side effects.
Conclusion
In conclusion, N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has shown potential therapeutic benefits in the treatment of various neurological disorders. Its selective affinity for the D3 dopamine receptor subtype makes it a valuable tool for studying the role of this receptor in the brain. Further research is needed to fully understand the potential applications of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-(propanoylamino)aniline with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white solid, which can be purified through recrystallization.

Scientific Research Applications

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders. It has been found to have a selective affinity for dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive function and motor control.

properties

Product Name

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)19-13-4-3-5-14(11-13)20-18(22)12-6-7-15-16(10-12)24-9-8-23-15/h3-7,10-11H,2,8-9H2,1H3,(H,19,21)(H,20,22)

InChI Key

UCAPWHVSJLHKKF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.